molecular formula C11H10FN3 B1475346 5-(3-Fluoro-4-methylphenyl)pyrazin-2-amine CAS No. 1552256-51-5

5-(3-Fluoro-4-methylphenyl)pyrazin-2-amine

Cat. No. B1475346
CAS RN: 1552256-51-5
M. Wt: 203.22 g/mol
InChI Key: FFMLAVUYDAYMQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine and methyl substituents onto the pyrazine ring. Researchers have explored various synthetic routes, optimizing conditions for high yield and purity. One such method involves the reaction of appropriate precursors under controlled temperature and solvent conditions .


Molecular Structure Analysis

The molecular structure of 5-(3-Fluoro-4-methylphenyl)pyrazin-2-amine is crucial for understanding its properties and interactions. The compound’s three-dimensional arrangement, bond angles, and functional groups play a significant role in its behavior. Computational studies and X-ray crystallography have provided insights into its geometry and electronic distribution .

Mechanism of Action

The specific mechanism of action for 5-(3-Fluoro-4-methylphenyl)pyrazin-2-amine depends on its intended application. If it exhibits biological activity (e.g., as a drug candidate), further studies are needed to elucidate its targets, binding sites, and cellular effects. Computational docking studies and in vitro assays can provide insights into its mode of action .

properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-2-3-8(4-9(7)12)10-5-15-11(13)6-14-10/h2-6H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMLAVUYDAYMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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